(Pentamethylcyclopentadienyl)iridium dichloride dimer

Catalog No.
S847496
CAS No.
12354-84-6
M.F
C20H30Cl4Ir2
M. Wt
796.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Pentamethylcyclopentadienyl)iridium dichloride di...

CAS Number

12354-84-6

Product Name

(Pentamethylcyclopentadienyl)iridium dichloride dimer

IUPAC Name

dichloroiridium(1+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene

Molecular Formula

C20H30Cl4Ir2

Molecular Weight

796.7 g/mol

InChI

InChI=1S/2C10H15.4ClH.2Ir/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*1-5H3;4*1H;;/q2*-1;;;;;2*+3/p-4

InChI Key

MMAGMBCAIFVRGJ-UHFFFAOYSA-J

SMILES

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Ir+3].[Ir+3]

Canonical SMILES

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.Cl[Ir+]Cl.Cl[Ir+]Cl

Catalysis

  • Hydrogenation: [Cp*IrCl2]2 serves as a precursor catalyst for hydrogenation reactions. By treatment with activators like hydrogen or light, it activates small molecules like H2, leading to the reduction of unsaturated bonds in organic compounds []. This property makes it valuable in synthesizing various chemicals and pharmaceuticals.
  • Hydrofunctionalization: [Cp*IrCl2]2 can also catalyze the addition of functional groups across carbon-carbon double bonds. This "hydrofunctionalization" allows for the creation of complex organic molecules with desired functionalities [].

Organic Light-Emitting Diodes (OLEDs)

[Cp*IrCl2]2 is a versatile precursor for the development of phosphorescent OLED materials. By incorporating it into organic molecules, researchers can design OLEDs with efficient light emission, color purity, and stability []. This has significant implications for display technologies and solid-state lighting.

(Pentamethylcyclopentadienyl)iridium dichloride dimer, also abbreviated as [CpIrCl₂]₂, is a bright orange air-stable diamagnetic solid that serves as a vital reagent in organometallic chemistry []. The "Cp" refers to the pentamethylcyclopentadienyl ligand, a ring-shaped molecule with five carbon atoms and one positive charge, which bonds to the iridium atom through all its carbon atoms (η⁵ bonding). This compound plays a significant role in the development of new catalysts for organic synthesis and other applications [].


Molecular Structure Analysis

[CpIrCl₂]₂ features a dimeric structure, meaning two [CpIrCl₂] units are linked together. Each iridium (Ir) center is in the +3 oxidation state and bonded to two chloride (Cl) atoms and the Cp* ligand in a square planar geometry []. The two Ir centers are bridged by two chlorine atoms, forming a four-membered Ir₂Cl₂ ring. This bridging interaction is responsible for the dimeric nature of the compound [].


Chemical Reactions Analysis

Synthesis:

[Cp*IrCl₂]₂ can be synthesized by reacting iridium trichloride (IrCl₃) with cyclopentadiene (C₅H₆) and methyllithium (CH₃Li) in a two-step process [].

IrCl₃ + 3 CH₃Li + C₅H₆ → [Cp*IrCl₂] + 3 LiCl (Equation 1)2 [Cp*IrCl₂] → [Cp*IrCl₂]₂ (Equation 2)

Equation 1 forms the intermediate [CpIrCl₂] monomer. Equation 2 depicts the subsequent dimerization step where two [CpIrCl₂] units combine to form the final product, [Cp*IrCl₂]₂.

Other Relevant Reactions:

[CpIrCl₂]₂ is a versatile starting material for various organometallic reactions. It can undergo ligand substitution reactions where the chloride ligands are replaced with other molecules. For instance, it reacts with carbon monoxide (CO) to form [CpIrCl(CO)₂]₂ [].

[Cp*IrCl₂]₂ also serves as a precursor for homogeneous catalysts. When activated with suitable reagents, it can catalyze various organic transformations, including hydrogenation, hydroformylation, and C-C bond formation reactions []. However, the specific reaction mechanisms depend on the reaction conditions and added co-catalysts.


Physical And Chemical Properties Analysis

  • Melting point: > 230°C [].
  • Boiling point: Not reported, likely decomposes before boiling.
  • Solubility: Soluble in dichloromethane and chloroform, insoluble in water [].
  • Stability: Air-stable solid [].

Hydrogen Bond Acceptor Count

2

Exact Mass

796.03073 g/mol

Monoisotopic Mass

796.03601 g/mol

Heavy Atom Count

26

UNII

6OY4UUC534

GHS Hazard Statements

H290 (25%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (12.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (12.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (12.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (12.5%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-16

Explore Compound Types